![molecular formula C19H21ClN2O B5608964 N-(3-chlorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5608964.png)

N-(3-chlorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

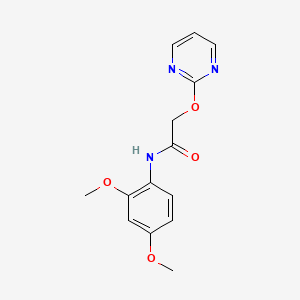

The synthesis of urea derivatives, including those with chlorophenyl and isopropenylphenyl groups, typically involves the reaction of an isocyanate with an amine. For instance, 1,3-disubstituted ureas with phenyl fragments containing halogen substituents such as chlorine can be synthesized with yields of 33–80%, indicating the efficiency of these synthetic routes (Burmistrov et al., 2020). Furthermore, the synthesis of N-substituted ureas involves the use of reagents like triphosgene and aniline derivatives, highlighting the chemical flexibility and adaptability in synthesizing targeted urea compounds (Liu He-qin, 2010).

Molecular Structure Analysis

Urea derivatives exhibit diverse molecular structures, influencing their physical and chemical properties. The structural characterization of these compounds is typically performed using techniques such as NMR, IR, and elemental analysis. For instance, the synthesis of specific chloro and bromophenyl ureas was confirmed through 1H NMR and IR spectroscopy, demonstrating the accuracy in achieving the desired molecular structures (Xue Si-jia, 2009).

Chemical Reactions and Properties

Urea derivatives participate in a variety of chemical reactions, reflecting their reactivity and functional utility. For example, the N-chlorination of amino esters, amides, and peptides using dichlorobis(trichlorophenyl)urea showcases the derivatives' role in synthetic organic chemistry as chlorinating agents (Sathe et al., 2007).

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c1-13(2)14-7-5-8-15(11-14)19(3,4)22-18(23)21-17-10-6-9-16(20)12-17/h5-12H,1H2,2-4H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVXQQIRXPTSKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-ethyl-6-methylpyridin-3-yl)oxy]-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5608883.png)

![2-(2-furyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5608885.png)

![3-(4-fluorophenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5608891.png)

![N-(2,6-difluorobenzyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5608917.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(3-methylphenoxy)piperidine](/img/structure/B5608938.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5608947.png)

![3-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5608954.png)

![1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone](/img/structure/B5608981.png)